molecular formula C17H15ClFNO2 B2936064 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one CAS No. 2413898-38-9

1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one

Cat. No. B2936064
CAS RN: 2413898-38-9
M. Wt: 319.76
InChI Key: ZDAHVVCQSHNRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one, commonly referred to as CFI-400945, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a potent inhibitor of checkpoint kinase 1 (CHK1), a protein involved in DNA damage response and cell cycle regulation.

Mechanism Of Action

1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one is a serine/threonine kinase that is activated in response to DNA damage. It plays a critical role in the DNA damage response by regulating cell cycle progression and DNA repair. CFI-400945 inhibits 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one by binding to the ATP-binding pocket of the protein, preventing its activation and downstream signaling. This leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
CFI-400945 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the antitumor activity of DNA-damaging agents, such as radiation and chemotherapy. In addition, CFI-400945 has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of CFI-400945 is its potent and selective inhibition of 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one, which makes it a promising candidate for cancer treatment. However, its efficacy in clinical trials has been limited by its poor solubility and bioavailability, which may require the use of higher doses and more frequent administration. In addition, the potential for off-target effects and toxicity needs to be carefully evaluated in future studies.

Future Directions

For the research on CFI-400945 include the development of more potent and selective inhibitors of 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one, as well as the identification of biomarkers that can predict response to therapy. In addition, the use of CFI-400945 in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors, may enhance its efficacy and overcome resistance to therapy. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of CFI-400945 may also be explored.

Synthesis Methods

CFI-400945 can be synthesized using a multi-step process that involves the reaction of 5-chloro-1H-indole with 4-fluorophenol, followed by the addition of 1-bromo-3-chloropropane and subsequent deprotection of the resulting intermediate. The final product is obtained through purification and isolation steps.

Scientific Research Applications

CFI-400945 has been extensively studied for its potential use in cancer treatment. 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one inhibition has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, by preventing the repair of damaged DNA. CFI-400945 has been shown to enhance the efficacy of these treatments in preclinical models of various types of cancer, including breast, lung, and pancreatic cancer.

properties

IUPAC Name

1-(5-chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO2/c1-11(22-15-5-3-14(19)4-6-15)17(21)20-9-8-12-10-13(18)2-7-16(12)20/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAHVVCQSHNRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=CC(=C2)Cl)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.